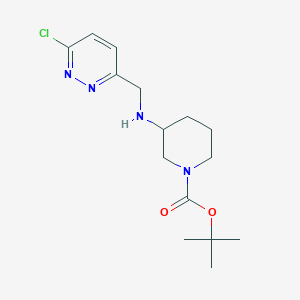

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carboxylate group and a 6-chloropyridazine moiety linked via a methylamino bridge. The 6-chloropyridazine ring, a nitrogen-containing heterocycle, contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and chromatography . For example, tert-butyl piperidine derivatives with pyrimidoindole groups (e.g., and ) are synthesized via reactions involving NaH/DMF-mediated alkylation or coupling with halogenated heterocycles . The tert-butyl group enhances solubility and stability, common in intermediates for drug discovery .

Properties

IUPAC Name |

tert-butyl 3-[(6-chloropyridazin-3-yl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-4-5-12(10-20)17-9-11-6-7-13(16)19-18-11/h6-7,12,17H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSQVSUWBKGCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

Nucleophilic Substitution Reaction: : Reacting 6-chloropyridazine-3-carbaldehyde with tert-butyl 3-aminopiperidine-1-carboxylate in the presence of a reducing agent like sodium cyanoborohydride.

Reductive Amination: : Reacting 6-chloropyridazine-3-carbaldehyde with tert-butyl 3-aminopiperidine-1-carboxylate and a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that are fine-tuned to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : Converting the piperidine ring to its corresponding N-oxide.

Reduction: : Reducing the chloropyridazine group to form a corresponding amine.

Substitution: : Replacing the chlorine atom on the pyridazine ring with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

N-oxide: : Resulting from the oxidation of the piperidine ring.

Amine: : Formed by the reduction of the chloropyridazine group.

Substituted Pyridazine: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)piperidine-1-carboxylate depends on its specific application. Generally, it may involve binding to molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The substitution pattern on the heterocyclic ring significantly influences reactivity and biological activity:

- 6-Chloropyridazine vs. Pyrazine/Pyrimidine: Pyridazine (two adjacent nitrogen atoms) exhibits distinct electronic properties compared to pyrazine (para-nitrogens) or pyrimidine (meta-nitrogens), affecting hydrogen bonding and solubility .

- Substituent Effects: The methylthio group in increases lipophilicity, while the cyclopropylamino group in introduces steric bulk, influencing membrane permeability.

Functional Group Modifications

- Linker Flexibility: The methylamino linker in the target compound allows conformational flexibility, whereas direct attachments (e.g., ) restrict mobility, impacting interactions in chiral stationary phases .

- tert-Butyl Group : Universally present in compared compounds, this group improves solubility in organic solvents and protects reactive amine groups during synthesis .

Biological Activity

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)piperidine-1-carboxylate, with the CAS number 1420973-34-7, is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN4O. Its structure features a piperidine ring substituted with a tert-butyl group and a chloropyridazine moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 304.82 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

| Purity | ≥95% |

Research indicates that compounds like this compound may interact with specific biological targets, potentially influencing various signaling pathways. The presence of the chloropyridazine group suggests potential interactions with enzymes or receptors involved in disease processes.

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Antimicrobial Properties : Some derivatives of similar compounds have shown promising antimicrobial activity, indicating that further research could explore this aspect for potential therapeutic use.

- Neurological Effects : Given the piperidine structure, there is potential for neuroactive properties, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of similar piperidine derivatives on various cancer cell lines, showing IC50 values in the micromolar range .

- Antimicrobial Testing : Research conducted by Enamine demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.